Germanate, sodium Germanate, sodium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16574641
InChI: InChI=1S/Ge.Na.H2O/h;;1H2
SMILES:
Molecular Formula: GeH2NaO
Molecular Weight: 113.64 g/mol

Germanate, sodium

CAS No.:

Cat. No.: VC16574641

Molecular Formula: GeH2NaO

Molecular Weight: 113.64 g/mol

* For research use only. Not for human or veterinary use.

Germanate, sodium -

Specification

Molecular Formula GeH2NaO
Molecular Weight 113.64 g/mol
Standard InChI InChI=1S/Ge.Na.H2O/h;;1H2
Standard InChI Key KGZDDBSNCXVTJK-UHFFFAOYSA-N
Canonical SMILES O.[Na].[Ge]

Introduction

Chemical Composition and Structural Characteristics

Fundamental Chemical Identity

Sodium germanate, systematically named disodium germanium trioxide, possesses the chemical formula Na₂GeO₃. This compound crystallizes in an orthorhombic system with space group Cmc2₁, featuring lattice parameters a = 10.845 Å, b = 6.224 Å, and c = 4.918 Å at ambient conditions . Its structure comprises [GeO₄] tetrahedra interconnected through bridging oxygen (BO) atoms, forming a three-dimensional network disrupted by Na⁺ ions that create nonbridging oxygen (NBO) sites .

Synthesis and Crystallization

The primary synthesis route involves solid-state reaction of sodium carbonate (Na₂CO₃) and germanium dioxide (GeO₂) at 900°C for 12 hours :

Na2CO3+GeO2Na2GeO3+CO2\text{Na}_2\text{CO}_3 + \text{GeO}_2 \rightarrow \text{Na}_2\text{GeO}_3 + \text{CO}_2 \uparrow

This process yields phase-pure crystals suitable for structural analysis. High-resolution synchrotron studies confirm the preservation of tetrahedral Ge coordination up to 15 GPa, beyond which incipient octahedral geometry emerges .

Table 1: Lattice Parameter Evolution Under Pressure

Pressure (GPa)a (Å)b (Å)c (Å)Volume (ų)
010.8456.2244.918331.2
1010.1125.9874.756287.4
209.8845.8234.635265.1

Physicochemical Properties

Thermal and Mechanical Behavior

Sodium germanate exhibits exceptional thermal stability, with a melting point of 1,060°C and density of 3.31 g/cm³ . Under isotropic compression, its bulk modulus increases linearly up to 20 GPa, followed by a 12% reduction in hardness due to tetragonal phase formation . Pugh’s ratio (kₕ) analysis reveals ductile-to-brittle transition at 20 GPa, correlating with fracture nucleation in high-pressure regimes .

Electronic Structure Evolution

Density functional theory (DFT) calculations demonstrate a pressure-induced indirect-to-direct bandgap transition at 20 GPa, reducing the bandgap from 2.8 eV to 1.9 eV . This transition enhances optical absorption coefficients in the visible spectrum, making pressurized Na₂GeO₃ suitable for photonic applications.

Table 2: Electronic Properties Under Pressure

Pressure (GPa)Bandgap TypeBandgap (eV)Dielectric Constant (ε)
0Indirect2.86.2
15Indirect2.37.1
20Direct1.98.5

Optical and Piezoelectric Phenomena

Anomalous Optical Response

The germanate anomaly manifests in nonlinear refractive index variations with Na₂O content, peaking at 15 mol% alkali concentration . This behavior originates from Ge⁴⁺ coordination changes (4-fold → 6-fold) that alter polarizability. Pressure-dependent Raman spectroscopy shows mode softening above 15 GPa, indicative of incipient structural instability .

Glass Formation and Industrial Applications

Glass Network Dynamics

NIST data delineate composition-property relationships in Na₂GeO₃-based glasses :

Table 3: Alkali Germanate Glass Compositions

DesignationGeO₂ (mol%)Na₂O (mol%)Density (g/cm³)
G95b9553.28
G90c90103.31
G85a85153.35

Increasing Na₂O content reduces glass transition temperature while enhancing ionic conductivity, enabling battery electrolyte applications .

Comparative Analysis With Silicates

Na₂GeO₃ glasses exhibit 40% higher fracture toughness than Na₂SiO₃ analogues due to elongated Ge–O bonds (1.73 Å vs. 1.62 Å) . This property, combined with superior chemical durability, justifies their use in nuclear waste encapsulation .

Thermodynamic and Phase Behavior

Pressure-Temperature Phase Diagram

High-pressure XRD studies identify four distinct phases:

  • Orthorhombic (Cmc2₁) < 20 GPa

  • Tetragonal (I4₁/acd) 20–35 GPa

  • Cubic (Fd-3m) > 35 GPa

The orthorhombic-tetragonal transition involves [GeO₄] tetrahedra rotation and Na⁺ migration to interstitial sites .

Specific Heat Capacity Modeling

Low-temperature specific heat follows Debye’s T3T^3 law:

Cv=234.5T3J/mol\cdotpK(T<50K)C_v = 234.5T^3 \, \text{J/mol·K} \quad (T < 50 \, \text{K})

Above 300 K, the Dulong–Petit limit of 3R=24.9J/mol\cdotpK3R = 24.9 \, \text{J/mol·K} is achieved, confirming classical lattice behavior .

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